1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate
Description
Properties
IUPAC Name |
1-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-2-phenoxypropan-1-one;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2.C2H2O4/c1-17-13-22-23(14-18(17)2)27(16-25-22)15-20-9-11-26(12-10-20)24(28)19(3)29-21-7-5-4-6-8-21;3-1(4)2(5)6/h4-8,13-14,16,19-20H,9-12,15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGJYPPCBPZPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.5 g/mol. The compound features a benzimidazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of benzimidazole possess significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study employing the MTT assay demonstrated that certain benzimidazole derivatives exhibited IC50 values comparable to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzimidazole Derivative | Liver Carcinoma | 5.35 |
| Benzimidazole Derivative | Lung Carcinoma | 8.74 |
| Cisplatin | Liver Carcinoma | 3.78 |
| Cisplatin | Lung Carcinoma | 6.39 |
This suggests that derivatives of the compound may also exhibit similar anticancer effects.
The proposed mechanism of action for benzimidazole derivatives involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription . By interfering with these enzymes, the compound can induce apoptosis in cancer cells.
Study 1: Synthesis and Evaluation
A recent synthesis study reported the creation of novel benzimidazole derivatives and their subsequent evaluation against carcinoma cell lines. The synthesized compounds were tested for their cytotoxicity using the MTT assay, revealing promising results that suggest potential therapeutic applications in oncology .
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of various benzimidazole derivatives. It was found that modifications at specific positions on the benzimidazole ring significantly influenced biological activity. This implies that the structural components of This compound could be optimized for enhanced efficacy against cancer cells .
Scientific Research Applications
The biological activity of the compound can be attributed to several mechanisms:
Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have demonstrated the ability to inhibit KSP, an essential protein for mitosis. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Antioxidant Activity : The benzimidazole structure is known for its antioxidant properties, which may help reduce oxidative stress within cells .
Neuroprotective Effects : Research indicates that derivatives of benzimidazole compounds exhibit neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .
Applications in Research
The applications of 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate can be categorized into several key areas:
Oncology
Numerous studies have explored the antitumor effects of benzimidazole derivatives. For example:
- Antitumor Activity : Research has demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis induction via KSP inhibition .
| Study Reference | Findings |
|---|---|
| Induction of apoptosis in cancer cells through KSP inhibition | |
| Significant cytotoxicity against multiple cancer types |
Neurology
The compound's neuroprotective properties make it a candidate for research into treatments for neurodegenerative diseases:
- Neuroprotective Studies : In vitro studies have shown that similar compounds can protect neuronal cells from oxidative damage, indicating potential therapeutic applications for conditions like Alzheimer's disease .
Kidney Health
Understanding the role of oxalate in renal environments is crucial for evaluating potential side effects related to kidney health:
- Kidney Stone Formation : The interaction between oxalate and calcium has been extensively documented, emphasizing the importance of considering oxalate's role in renal health during therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profiles of similar compounds:
- Antitumor Activity : A study evaluated the antitumor effects of benzimidazole derivatives, demonstrating significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis through KSP inhibition.
- Neuroprotective Studies : In vitro studies showed that benzimidazole derivatives could protect neuronal cells from oxidative damage, suggesting therapeutic potential for conditions like Alzheimer's disease.
- Kidney Stone Interaction : The interaction of oxalate with calcium has been documented extensively. Understanding this interaction is crucial for evaluating potential side effects related to kidney health.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogous Compounds
Key Observations :
- The target compound shares the benzimidazole-piperidine motif with Akt inhibitors (e.g., compound 15b ) and antileukemic agents (e.g., pyrroloquinoxaline derivatives ). Its oxalate salt differentiates it from neutral analogs like Silver-NHC complexes .
Pharmacological and Physicochemical Properties
Table 2: Drug-Likeness and Bioactivity Comparison
Notes:
- The target compound’s oxalate salt likely improves aqueous solubility compared to neutral analogs like Silver-NHC complexes .
- Its TPSA (estimated ≤110 Ų) aligns with orally bioavailable drugs, similar to oxadiazole hybrids () .
Therapeutic Potential and Selectivity
- Antimicrobial Activity : The 5,6-dimethylbenzimidazole group in Silver-NHC complexes () correlates with antibacterial efficacy, hinting at analogous applications for the target compound .
- Cancer Relevance : Piperidine-benzimidazole hybrids in and show antileukemic/antiproliferative effects, positioning the target compound as a candidate for oncology screening .
Q & A
Q. What synthetic strategies are recommended for synthesizing 1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step pathways:
Benzimidazole Core Formation : React 4,5-dimethyl-1,2-diaminobenzene with α-ketoglutaric acid under acidic conditions (e.g., 4N HCl) to generate the benzimidazole intermediate .
Piperidine Functionalization : Introduce the methyl-piperidine moiety via nucleophilic substitution or reductive amination, using reagents like paraformaldehyde and piperidine derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
Phenoxypropanone Coupling : Attach the phenoxypropan-1-one group through a nucleophilic acyl substitution or Mitsunobu reaction, optimizing yield by controlling temperature (60–80°C) and using catalysts like DMAP .
Oxalate Salt Formation : React the free base with oxalic acid in ethanol/water mixtures, followed by recrystallization to enhance purity .
Key Optimization : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- 1H/13C-NMR : Assign proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm, benzimidazole aromatic protons at δ 7.0–8.5 ppm) and carbon signals to validate connectivity .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns .
- Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C, H, N content .
- HPLC : Assess purity (>95%) using a C18 column, mobile phase (acetonitrile/water with 0.1% TFA), and UV detection at 254 nm .
Q. How does the oxalate counterion affect the compound’s solubility and stability compared to its free base?
Methodological Answer:
- Solubility : The oxalate salt improves aqueous solubility due to ion-dipole interactions. Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method, comparing with free base .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Oxalate salts often exhibit enhanced thermal stability by reducing hygroscopicity .
Advanced Research Questions
Q. What computational approaches can predict the compound’s drug-likeness and target engagement?
Methodological Answer:
- In Silico ADMET : Use Molinspiration or SwissADME to calculate Lipinski parameters (e.g., molecular weight <500 Da, logP <5, H-bond donors/acceptors ≤5/10) .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Validate docking poses with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Mapping : Identify critical moieties (e.g., benzimidazole for π-π stacking, piperidine for conformational flexibility) using Phase or MOE .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzimidazole (e.g., 5,6-dichloro), piperidine (e.g., 4-aryl substitutions), or phenoxy groups. Test in vitro activity (IC50) against target enzymes .
- Bioisosteric Replacement : Replace the oxalate with other counterions (e.g., hydrochloride, citrate) to balance solubility and bioavailability .
- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, TPSA) with activity. Prioritize analogs with >10-fold potency improvement .
Q. What experimental designs resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Standardization : Replicate assays (n=3) under identical conditions (e.g., cell line passage number, serum concentration). Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Off-Target Screening : Employ panels (e.g., Eurofins CEREP) to identify promiscuous binding to unrelated targets (e.g., GPCRs, ion channels) .
- Mechanistic Studies : Combine Western blot (target protein expression) and cellular thermal shift assays (CETSA) to confirm target engagement .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Quantify degradation products via LC-MS and identify hydrolytic cleavage sites (e.g., ester or amide bonds) .
- Plasma Stability : Mix with human plasma (37°C, 1h), precipitate proteins with acetonitrile, and analyze supernatant via HPLC to measure remaining parent compound .
- Light/Thermal Stress : Expose solid and solution forms to ICH Q1B guidelines (e.g., 6000 lux for 10 days, 40°C/75% RH) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Gene Knockdown : Use CRISPR/Cas9 or siRNA to silence putative targets in cell lines. Assess rescue of phenotype (e.g., proliferation inhibition) .
- Biophysical Validation : Perform SPR or ITC to measure binding affinity (KD) and stoichiometry .
- In Vivo Pharmacodynamics : Administer compound in disease models (e.g., xenografts) and measure biomarker modulation (e.g., phosphorylation status via ELISA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
